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Molecular Mechanism and Target Affinity

Paxalisib is a dual PI3K and mTOR inhibitor. Its primary mechanism is the inhibition of the Class I PI3K
family (a, B, 8, y isoforms) and the mammalian target of rapamycin (mTOR) kinase, which places it at a
key signaling node upstream of mTOR [1] [2]. This dual inhibition is critical, as targeting PI3K alone can be

insufficient to suppress the aggressive phenotypes of some cancers [3].

The table below summarizes the quantitative binding affinity (Ki) of Paxalisib for its primary targets,

demonstrating high potency, particularly for the PI3Ka and PI3K$ isoforms [4].

Target Affinity (Ki in nM)
PI3Ka 2nM

PI3Kd 3nM

PI3Ky 10 nM

PI3KPB 46 nM

mTOR 70 nM
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By inhibiting these targets, Paxalisib blocks the conversion of PIP2 to PIP3, preventing the downstream
activation of AKT and its effectors. This leads to reduced tumor cell proliferation, increased apoptosis,
and inhibition of cell survival signals [5]. The agent also influences the tumor microenvironment and has
been shown to help overcome therapy resistance by modulating transcriptional programs related to cancer

stemness and immune evasion [3].

Key Preclinical Experimental Data

The antitumor efficacy of Paxalisib has been validated through various in vitro and in vivo models, primarily

focusing on aggressive brain cancers and other solid tumors.

In Vitro Antiproliferative Activity

Paxalisib demonstrates direct antiproliferative effects on cancer cells. The table below lists the half-maximal

effective concentration (EC50) values from cell viability assays in several human cancer cell lines [4].

Cell Line Cancer Type EC50 (uM)  Assay Details

PC-3 Prostate Cancer 0.4 yM CellTitre-Glo assay, 3-day incubation
U-87 MG ATCC  Glioblastoma 0.74 uM CellTitre-Glo assay, 4-day incubation
SF-268 Glioblastoma (CNS cancer) 1.01 pM CellTitre-Glo assay, 4-day incubation

Mechanistic in vitro studies also use western blot analysis to confirm Paxalisib's on-target effects, such as
reduced phosphorylation of AKT (pAKT) and modulation of downstream proteins like S6K [1]. Treatment

also induces apoptosis, evidenced by increased levels of cleaved caspase-3 and cleaved caspase-9 [4].

In Vivo Efficacy and Pharmacodynamics

Paxalisib's ability to cross the blood-brain barrier (BBB) is a critical feature. In mouse models, a single 25

mg/kg oral dose significantly inhibited pAKT in normal brain tissue at 1 and 6 hours post-dose, proving
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robust target engagement behind an intact BBB [4].

In a subcutaneous U-87 MG glioblastoma xenograft model, Paxalisib led to dose-dependent tumor growth

inhibition [4].

¢ Adose as low as 2.2 mg/kg showed initial tumor growth inhibition.
e Higher doses produced greater effects, with tumor regressions observed at 17.9 mg/kg.

These studies confirm that Paxalisib is well-tolerated at efficacious doses [4].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by Paxalisib and the logical flow for

experimentally verifying its mechanism of action, from in vitro testing to in vivo validation.
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Diagram depicting the PI3K/mTOR pathway targeted by Paxalisib and the associated experimental

validation workflow.

Combination Therapy and Clinical Translation

A key discovery in the mechanism of Paxalisib is the emergence of therapy resistance through compensatory

pathway activation.

¢ Mechanism of Resistance: RNASeq analysis after Paxalisib treatment in ATRT models identified
reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway as a key resistance mechanism

[1].

¢ Rational Combination: This finding led to the rational combination of Paxalisib with Mirdametinib
(a MEK inhibitor). Studies confirmed that this dual-pathway blockade creates a synergistic effect
(Bliss synergy score: 16.77), leading to reduced tumor viability, increased apoptosis, and enhanced

cell senescence [1].

This combination strategy has moved into clinical trials. Furthermore, Paxalisib is being explored in other
cancers. A 2025 Phase 1b trial in metastatic triple-negative breast cancer (TNBC) combines Paxalisib with
pembrolizumab and chemotherapy, showing a rapid reduction in circulating tumor cells, indicating a

potential to suppress metastasis [3].

Key Takeaways for Researchers
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e Dual-Targeting Profile: Paxalisib's concurrent inhibition of PI3K and mTOR, with high potency for
PI3Ka/d, provides a more comprehensive blockade of this critical oncogenic pathway compared to
selective PI3K inhibitors.

¢ Critical Pharmaceutical Property: Its demonstrated ability to effectively cross the blood-brain barrier
makes it a standout candidate for treating primary and metastatic brain cancers.

e Overcoming Resistance: Compensatory MAPK pathway activation is a key resistance mechanism
to PIBK/mTOR inhibition, which can be effectively countered with a MEK inhibitor, as validated in
preclinical models.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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